

"Methylcobalamin hydrate" degradation products and pathways

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Compound of Interest

Compound Name: Methylcobalamin hydrate

Cat. No.: B15546280

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Technical Support Center: Methylcobalamin Hydrate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **methylcobalamin hydrate**.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of **methylcobalamin hydrate**?

A1: The primary degradation product of methylcobalamin under photolytic and thermal stress is hydroxocobalamin (also referred to as aquocobalamin in some contexts).^{[1][2][3][4][5][6][7]} This occurs through the homolytic cleavage of the cobalt-carbon bond.^[2] Under acidic and alkaline hydrolysis, various degradation products can be formed, with hydroxocobalamin being a significant product.^{[8][9]}

Q2: What are the main factors that cause degradation of **methylcobalamin hydrate**?

A2: **Methylcobalamin hydrate** is susceptible to degradation from three main factors:

- **Light (Photodegradation):** Exposure to light, particularly fluorescent light, leads to the cleavage of the cobalt-carbon bond, forming hydroxocobalamin.^{[2][3][4][5]} It is highly photolabile and should be protected from light.^{[10][11]}

- pH (Hydrolysis): Methylcobalamin is most stable at a pH of 5.[8][9][12] It shows pronounced susceptibility to hydrolysis under both acidic (least stable at pH 2) and alkaline conditions.[8][9][12]
- Heat (Thermal Degradation): Elevated temperatures can cause significant degradation.[1][13][14] Forced degradation studies have shown a decrease in assay values under thermal stress.[1][14]

Q3: How can I prevent the degradation of my methylcobalamin samples?

A3: To minimize degradation, consider the following precautions:

- Light Protection: Always store and handle methylcobalamin solutions in amber vials or protect them from light using aluminum foil or other light-blocking materials.[10][11] Blue light has been shown to cause the least degradation compared to other light sources.[2][3][4]
- pH Control: Maintain the pH of your solutions around 5 for optimal stability.[8][9][12]
- Temperature Control: Store methylcobalamin at controlled room temperature or under refrigeration as specified for the formulation. Avoid exposure to high temperatures.[11]

Q4: What is the expected shelf-life of a methylcobalamin injection?

A4: When protected from light and stored at room temperature in amber serum vials, extemporaneously prepared methylcobalamin injections have been found to be stable for at least 181 days.[10] However, stability can be significantly impacted by the formulation and storage conditions.

Troubleshooting Guide

Issue 1: I am seeing a loss of potency in my methylcobalamin formulation over a short period.

- Possible Cause: Exposure to light.
- Troubleshooting Steps:
 - Verify that all storage and handling procedures are conducted under light-protected conditions (e.g., using amber glassware, covering with foil).[10][11]

- Review the light sources in the laboratory environment. Fluorescent lighting can be particularly detrimental.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- If possible, quantify the degradation product (hydroxocobalamin) using a stability-indicating HPLC method to confirm photolysis.

Issue 2: My methylcobalamin solution has changed color.

- Possible Cause: Degradation has occurred, likely due to light exposure or pH shift. The formation of hydroxocobalamin can result in a color change.
- Troubleshooting Steps:
 - Immediately protect the solution from light.
 - Measure the pH of the solution to ensure it is within the optimal range (around pH 5).[\[8\]](#)[\[9\]](#)[\[12\]](#)
 - Analyze the sample using a validated analytical method (e.g., RP-HPLC) to identify and quantify the degradation products.

Issue 3: I am observing an unexpected peak in my HPLC chromatogram when analyzing methylcobalamin.

- Possible Cause: This could be a degradation product, an impurity from the starting material, or an excipient interaction.
- Troubleshooting Steps:
 - The primary degradation product, hydroxocobalamin, will have a different retention time than methylcobalamin.[\[2\]](#)
 - To confirm the identity of the peak, you can use mass spectrometry (MS) to determine its molecular weight. The molecular weight of a significant degradation product has been identified as 665.78 amu.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Review the certificate of analysis for your methylcobalamin standard for any listed impurities.

Quantitative Data Summary

Table 1: Summary of Degradation Kinetics of Methylcobalamin

Stress Condition	Degradation Kinetics	Half-life ($t_{1/2}$)	Optimal Stability	Least Stability	Reference
Photolytic	Zero-order	0.99 hours	-	-	[8] [9] [12]
Acidic/Alkaline Hydrolysis	Pseudo-first-order	-	pH 5	pH 2	[8] [9] [12]

Table 2: Thermal Degradation of Methylcobalamin Injection

Temperature	Duration	Percent Recovery	Reference
100°C	30 minutes	88.25%	[14]
110°C	30 minutes	70.47%	[14]
121°C	30 minutes	54.38%	[14]

Experimental Protocols

1. Stability-Indicating RP-HPLC Method for Methylcobalamin

This method is designed to separate methylcobalamin from its degradation products.[\[8\]](#)[\[12\]](#)

- Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
- Column: Inertsil C18 column (250 x 4.6 mm, 5 μ m).[\[8\]](#)[\[12\]](#)
- Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile in a ratio of 55:35:10 (v/v/v).[\[8\]](#)[\[12\]](#)
- Flow Rate: 1.0 mL/min.[\[8\]](#)[\[12\]](#)
- Column Temperature: 25°C.[\[8\]](#)

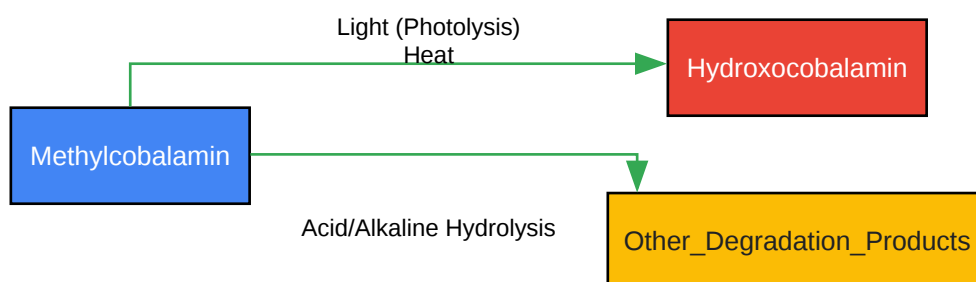
- Detection Wavelength: 220 nm.[8][12]
- Procedure:
 - Prepare the mobile phase and degas it.
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Prepare standard and sample solutions of methylcobalamin in a suitable diluent (e.g., mobile phase).
 - Inject the solutions onto the HPLC system.
 - Monitor the chromatogram for the elution of methylcobalamin and any degradation products.

2. Forced Degradation Studies

These studies are performed to understand the degradation pathways and to develop stability-indicating methods.

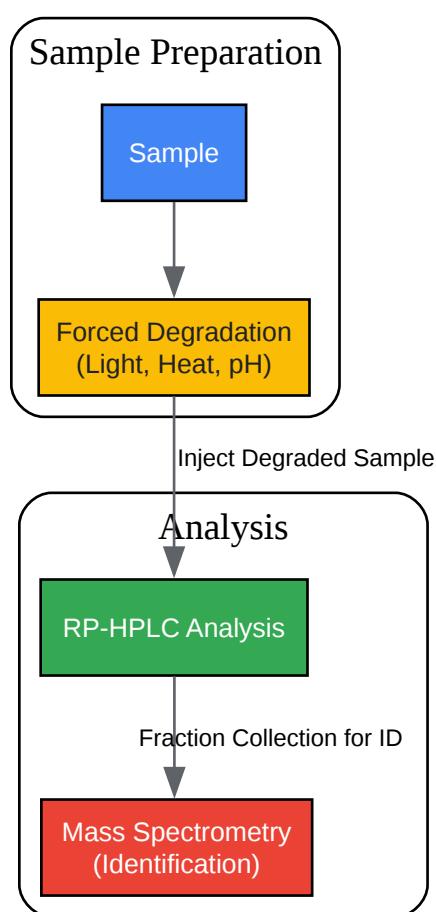
- Acid Hydrolysis: Expose a solution of methylcobalamin to an acidic solution (e.g., 0.01 N HCl) at an elevated temperature (e.g., 40°C) for a specified period (e.g., 2 hours).[9]
- Alkaline Hydrolysis: Expose a solution of methylcobalamin to an alkaline solution (e.g., 0.01 N NaOH) at an elevated temperature (e.g., 40°C) for a specified period (e.g., 2 hours).[9]
- Oxidative Degradation: Treat a solution of methylcobalamin with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period (e.g., 24 hours).[9]
- Thermal Degradation: Heat a solution of methylcobalamin at a high temperature (e.g., 100-121°C) for a defined duration (e.g., 30 minutes).[14]
- Photodegradation: Expose a solution of methylcobalamin to a light source (e.g., fluorescent lamp) in a photostability chamber for a specific duration.[2][3][4]

Visualizations



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Caption: Primary degradation pathways of methylcobalamin.



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Caption: Experimental workflow for degradation studies.

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